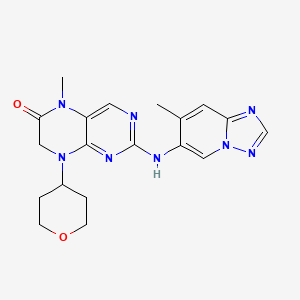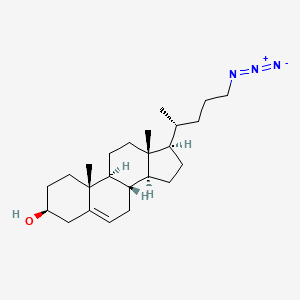
Chol-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chol-N3 is a bioorthogonal cholesterol probe that integrates with super-resolution fluorescence microscopy to enable direct nanoscale imaging of lipid heterogeneity on resting living cell surfaces . It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with alkyne-bearing molecules and strain-promoted alkyne-azide cycloaddition with DBCO or BCN group-containing molecules .
Métodos De Preparación
Análisis De Reacciones Químicas
Chol-N3 undergoes several types of chemical reactions, primarily involving its azide group:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-bearing molecules, forming a stable triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming a stable triazole ring.
Common reagents and conditions for these reactions include copper catalysts for CuAAc and strain-promoted conditions for SPAAC. The major products formed from these reactions are triazole-containing compounds.
Aplicaciones Científicas De Investigación
Chol-N3 has a wide range of scientific research applications:
Mecanismo De Acción
Chol-N3 exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The molecular targets of this compound are alkyne-bearing molecules and molecules containing DBCO or BCN groups . The pathways involved include copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition, leading to the formation of stable triazole rings .
Comparación Con Compuestos Similares
Chol-N3 is unique due to its bioorthogonal properties and ability to integrate with super-resolution fluorescence microscopy. Similar compounds include other cholesterol-based probes and click chemistry reagents, such as:
Cholesterol-based liquid crystals and gelators: These compounds have applications in drug delivery and bioimaging.
Other azide-containing probes: These probes also participate in click chemistry reactions but may not have the same bioorthogonal properties as this compound.
This compound stands out due to its ability to provide direct nanoscale imaging of lipid heterogeneity in living cells, making it a valuable tool for studying cellular membrane dynamics .
Propiedades
Fórmula molecular |
C24H39N3O |
|---|---|
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clave InChI |
YLJZGEPWZDKPTI-OLSVQSNTSA-N |
SMILES isomérico |
C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

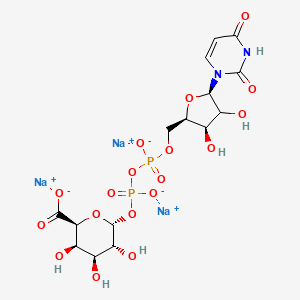
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
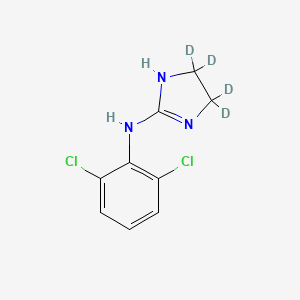


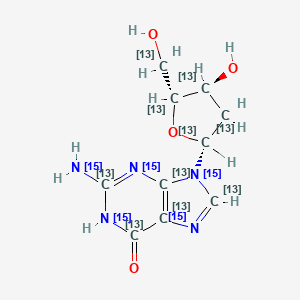
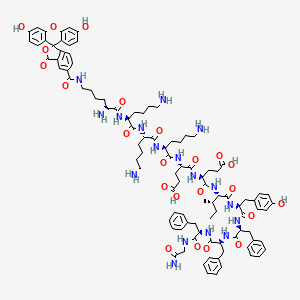
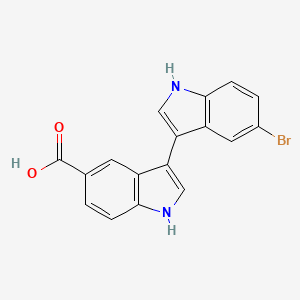
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
